molecular formula C10H19BrO B13344850 1-Bromo-2-(butan-2-yloxy)cyclohexane

1-Bromo-2-(butan-2-yloxy)cyclohexane

Katalognummer: B13344850
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: NUNAZCZJURJBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(butan-2-yloxy)cyclohexane is a brominated cyclohexane derivative featuring a butan-2-yloxy substituent at the 2-position and a bromine atom at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in catalytic reactions and functional group transformations. Its structure combines the steric effects of the branched alkoxy group with the electrophilic reactivity of the bromine atom, making it valuable for constructing complex molecular frameworks.

Eigenschaften

Molekularformel

C10H19BrO

Molekulargewicht

235.16 g/mol

IUPAC-Name

1-bromo-2-butan-2-yloxycyclohexane

InChI

InChI=1S/C10H19BrO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

NUNAZCZJURJBML-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1CCCCC1Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclohexane typically involves the following steps:

Analyse Chemischer Reaktionen

1-Bromo-2-(butan-2-yloxy)cyclohexane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(butan-2-yloxy)cyclohexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclohexane involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane (CAS 1249024-52-9)
  • Structure : Differs in the alkoxy group (4-methylpentan-2-yloxy vs. butan-2-yloxy), introducing greater steric bulk.
  • Reactivity : The longer, branched alkoxy chain may reduce electrophilic substitution rates due to steric hindrance, contrasting with the more accessible butan-2-yloxy group in the target compound .
  • Applications : Both compounds are used in catalytic systems, but the bulkier derivative may exhibit lower catalytic efficiency in sterically sensitive reactions.
(2-Bromoethyl)cyclohexane (CAS 1647-26-3)
  • Structure : Features a bromoethyl chain instead of an alkoxy group.
  • Reactivity : The absence of an oxygen atom reduces polarity, impacting solubility in polar solvents. The bromoethyl group undergoes nucleophilic substitution more readily than bromo-alkoxy systems due to reduced steric hindrance .
  • Biodegradability: Simple alicyclic bromoalkanes like this are biodegraded faster than alkoxy-substituted analogues, as noted in studies on cyclohexane derivatives .
1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 14737-09-8)
  • Structure : Contains a bromodifluoromethyl group, introducing electronegative fluorine atoms.
  • Reactivity : The electron-withdrawing fluorine atoms enhance the electrophilicity of the bromine, accelerating substitution reactions compared to the target compound .
  • Applications: Fluorinated derivatives are preferred in pharmaceutical synthesis for their metabolic stability, unlike the non-fluorinated target compound .

Reactivity in Catalytic and Oxidation Reactions

  • Catalytic Oxidation: Cyclohexane derivatives with alkoxy groups (e.g., butan-2-yloxy) show moderate oxidation yields compared to cyclooctane analogues. For instance, cyclohexane oxidation with molybdenum catalysts yields 5.2% ketone and 2.2% alcohol, whereas cyclooctane yields 29.6% ketone and 15.5% alcohol . The electron-donating alkoxy group in the target compound may stabilize intermediates, slightly enhancing oxidation efficiency over non-substituted cyclohexanes.
  • Steric Effects in Reactions : The branched butan-2-yloxy group in 1-bromo-2-(butan-2-yloxy)cyclohexane may hinder reaction pathways requiring planar transition states. For example, stereoisomeric bromohydrins derived from similar substrates (e.g., 1-methoxycyclohexene-2) show product distributions influenced by steric factors .

Biologische Aktivität

1-Bromo-2-(butan-2-yloxy)cyclohexane is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Bromo-2-(butan-2-yloxy)cyclohexane is characterized by a cyclohexane ring substituted with a bromo group and a butan-2-yloxy moiety. Its molecular formula is C12_{12}H19_{19}BrO, with a molecular weight of approximately 251.19 g/mol. The presence of the bromine atom introduces unique reactivity patterns, particularly in nucleophilic substitution reactions.

The biological activity of 1-Bromo-2-(butan-2-yloxy)cyclohexane primarily stems from its ability to interact with various biological targets:

  • Nucleophilic Substitution : The bromo group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of biologically active derivatives.
  • Enzyme Interaction : The compound may modulate enzyme activity through covalent bonding with reactive residues, potentially influencing metabolic pathways.
  • Receptor Binding : It has been hypothesized that the compound could interact with specific receptors, altering physiological responses and signaling pathways .

Biological Activity

Research indicates that 1-Bromo-2-(butan-2-yloxy)cyclohexane exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further investigation in drug development .
  • Anticancer Activity : Similar compounds have shown promise in anticancer research, where they inhibit cell proliferation and induce apoptosis in cancer cell lines .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Groningen investigated the antimicrobial properties of halogenated compounds, including 1-Bromo-2-(butan-2-yloxy)cyclohexane. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In another study published in MDPI, researchers synthesized derivatives of halogenated cycloalkanes to evaluate their anticancer properties. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window for 1-Bromo-2-(butan-2-yloxy)cyclohexane analogs .

Comparison with Similar Compounds

To better understand the unique properties of 1-Bromo-2-(butan-2-yloxy)cyclohexane, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-Bromo-2-(butan-2-yloxy)cyclopentaneCyclopentane derivativeModerate antimicrobial effects
1-Bromo-2-(butan-2-yloxy)cyclobutaneCyclobutane derivativeLow anticancer activity
1-Bromo-3-(butan-2-yloxy)cyclohexaneIsomeric cyclohexaneEnhanced receptor binding affinity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.